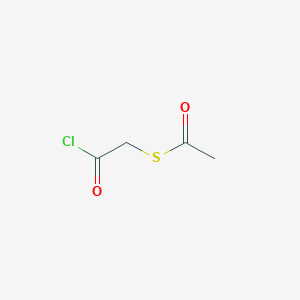

S-(2-Chloro-2-oxoethyl) ethanethioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10553-78-3 |

|---|---|

Molecular Formula |

C4H5ClO2S |

Molecular Weight |

152.6 g/mol |

IUPAC Name |

S-(2-chloro-2-oxoethyl) ethanethioate |

InChI |

InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |

InChI Key |

CDVXHLKKIJCRHD-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC(=O)Cl |

Canonical SMILES |

CC(=O)SCC(=O)Cl |

Other CAS No. |

10553-78-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-(2-Chloro-2-oxoethyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for S-(2-Chloro-2-oxoethyl) ethanethioate, a key intermediate in organic synthesis. The document details two viable synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Physicochemical Properties

This compound, also known as acetylmercaptoacetyl chloride, possesses the following properties[][2]:

| Property | Value |

| CAS Number | 10553-78-3[][2] |

| Molecular Formula | C4H5ClO2S[][2] |

| Molecular Weight | 152.60 g/mol [2] |

| Boiling Point | 180.2°C at 760 mmHg[] |

| Density | 1.336 g/cm³[] |

| IUPAC Name | This compound[][2] |

| Synonyms | Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester; acetylmercaptoacetyl chloride; 2-acetylmercaptoacetic acid chloride[2] |

Synthesis Pathway 1: Direct Acylation of Thioacetate

The most direct and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between a thioacetate salt and chloroacetyl chloride. Potassium thioacetate is a readily available and stable source of the thioacetate nucleophile.

Reaction Scheme:

Caption: Direct Acylation of Potassium Thioacetate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium thioacetate (1.1 equivalents) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same dry solvent to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data (Pathway 1):

| Parameter | Value/Range |

| Reactant Ratio | 1.1 : 1.0 (Potassium Thioacetate : Chloroacetyl Chloride) |

| Solvent | Anhydrous THF or DCM |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

| Purity (Post-distillation) | >95%[] |

Synthesis Pathway 2: Chlorination of S-(Carboxymethyl) ethanethioate

An alternative, two-step route involves the initial synthesis of S-(carboxymethyl) ethanethioate (acetylmercaptoacetic acid), followed by the chlorination of the carboxylic acid functionality to the corresponding acyl chloride.

Step 2a: Synthesis of S-(Carboxymethyl) ethanethioate

This intermediate can be prepared by the reaction of thioacetic acid with chloroacetic acid in the presence of a base.

Reaction Scheme (2a):

Caption: Synthesis of S-(Carboxymethyl) ethanethioate.

Step 2b: Chlorination of S-(Carboxymethyl) ethanethioate

The carboxylic acid intermediate is then converted to the final product using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Scheme (2b):

Caption: Chlorination of the Intermediate Acid.

Experimental Protocol (Pathway 2):

Step 2a: Synthesis of S-(Carboxymethyl) ethanethioate

-

Deprotonation: In a round-bottom flask, dissolve thioacetic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0 equivalent) at room temperature.

-

Nucleophilic Substitution: To this solution, add a solution of chloroacetic acid (1.0 equivalent), also neutralized with sodium hydroxide, dropwise.

-

Reaction and Acidification: Stir the mixture at room temperature for 12-24 hours. After the reaction is complete, acidify the solution with a mineral acid (e.g., HCl) to precipitate the S-(carboxymethyl) ethanethioate.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2b: Chlorination of S-(Carboxymethyl) ethanethioate

-

Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend S-(carboxymethyl) ethanethioate (1.0 equivalent) in an inert solvent like anhydrous dichloromethane or toluene.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Quantitative Data (Pathway 2):

| Parameter | Step 2a | Step 2b |

| Reactant Ratio | 1:1 (Thioacetic acid : Chloroacetic acid) | 1:1.2-1.5 (Acid : SOCl₂) |

| Solvent | Water | Anhydrous DCM or Toluene |

| Reaction Temperature | Room Temperature | Reflux |

| Reaction Time | 12-24 hours | 1-3 hours |

| Typical Yield | 70-85% | 80-90% |

| Overall Yield | 56-77% |

Experimental Workflow Visualization

The overall experimental workflow for both synthesis pathways can be visualized as follows:

Caption: Experimental Workflow for Synthesis Pathways.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to appropriate laboratory safety protocols when handling the reagents and performing the reactions described herein.

References

"S-(2-Chloro-2-oxoethyl) ethanethioate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of S-(2-Chloro-2-oxoethyl) ethanethioate. Due to the limited availability of published experimental data, this document combines reported values with predicted information to offer a profile of this reactive chemical intermediate. This guide is intended to support research and development activities by consolidating available data and identifying areas where further experimental characterization is needed.

Chemical Identity and Physical Properties

This compound, with the CAS number 10553-78-3, is a bifunctional molecule containing both a thioester and an acyl chloride.[1][2] These functional groups impart a high degree of reactivity, making it a potentially useful, albeit unstable, building block in organic synthesis.[]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H5ClO2S | [1][2] |

| Molecular Weight | 152.60 g/mol | [1][2] |

| CAS Number | 10553-78-3 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | [1] |

| Boiling Point | 62 °C (pressure not specified) | [1] |

| 180.2 °C at 760 mmHg | [] | |

| Density | 1.336 g/cm³ (Predicted) | [] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

InChI and SMILES Identifiers:

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Spectrum Type | Predicted/Expected Data |

| ¹H NMR | Expected chemical shifts (CDCl₃): δ ~2.4 ppm (s, 3H, -C(O)CH₃), δ ~4.0-4.2 ppm (s, 2H, -SCH₂C(O)-). |

| ¹³C NMR | Expected chemical shifts (CDCl₃): δ ~30 ppm (-C(O)CH₃), δ ~45-50 ppm (-SCH₂C(O)-), δ ~170 ppm (-SCH₂C(O)-), δ ~195 ppm (-C(O)S-). |

| IR | Expected characteristic peaks (cm⁻¹): ~1770-1815 (C=O stretch, acyl chloride), ~1690-1710 (C=O stretch, thioester). |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 152.97716. Other predicted adducts include [M+Na]⁺ and [M+K]⁺.[4] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the presence of the highly electrophilic acyl chloride and the thioester functional groups. The acyl chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The thioester can also undergo nucleophilic acyl substitution.

Due to its reactivity, particularly with water, the compound is expected to be moisture-sensitive and should be handled under anhydrous conditions. Information regarding its thermal stability and specific hazardous decomposition products is not available.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis, purification, and analysis of this compound are not available in peer-reviewed literature. However, a plausible synthetic route and general procedures for purification and analysis can be proposed based on standard organic chemistry principles.

Proposed Synthesis:

A likely laboratory synthesis would involve the reaction of S-acetylthioacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Caption: Proposed synthesis of this compound.

General Purification Protocol:

Given the predicted boiling point, fractional distillation under reduced pressure would be a suitable method for purification. The exact conditions would need to be determined empirically.

General Analytical Protocols:

-

Gas Chromatography (GC): A GC method with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be developed to assess purity. A non-polar or mid-polarity column would likely be appropriate.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector could be used. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. However, based on its chemical structure, it can be classified as a reactive electrophile. Such compounds are known to react with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity.

The reaction of this compound with a cysteine residue would proceed via nucleophilic acyl substitution at the acyl chloride, displacing the chloride leaving group. This would result in the formation of a stable thioester linkage between the molecule and the protein.

References

An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate: A Versatile Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Chloro-2-oxoethyl) ethanethioate is a bifunctional molecule that has garnered interest in the field of organic synthesis, particularly as a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and its established role as a key intermediate in the synthesis of various chemical entities. Due to a lack of available data on its direct biological effects, this document will focus on its synthetic applications, which are of significant interest to researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 10553-78-3, is a chemical compound used in organic synthesis, especially in the development of pharmaceuticals and specialty chemicals.[] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H5ClO2S | [] |

| Molecular Weight | 152.60 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester; (Acetylthio)acetyl chloride | [2] |

| Boiling Point | 98-101 °C @ 16-18 Torr | ChemicalBook |

| Density | 1.336 g/cm³ | [] |

| SMILES | CC(=O)SCC(=O)Cl | |

| InChIKey | CDVXHLKKIJCRHD-UHFFFAOYSA-N |

Core Reactivity and Synthetic Utility

The chemical reactivity of this compound is characterized by the presence of two key functional groups: an acid chloride and a thioester. This dual reactivity makes it a valuable precursor for the synthesis of a variety of compounds, particularly heterocyclic structures that are prevalent in many biologically active molecules.

The acid chloride is a highly reactive electrophilic site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols. The thioester, while less reactive than the acid chloride, can also participate in various chemical transformations.

Caption: General reactivity of this compound.

Application in the Synthesis of Heterocyclic Compounds

Hypothetical Synthesis of a Thiazine Derivative

A plausible synthetic application involves the reaction of this compound with a compound containing both an amine and a thiol group, such as 2-aminoethanethiol.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-aminoethanethiol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1 eq) is added dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any hydrochloric acid formed. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired thiazine derivative.

Caption: Hypothetical workflow for thiazine synthesis.

Potential Biological Significance of Derivatives

Although this compound itself is not reported to have direct biological activity, the heterocyclic scaffolds that can be synthesized from it are well-represented in pharmacologically active compounds. For example, thiazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of this compound to serve as a starting material for such compounds underscores its indirect importance in drug discovery and development.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its bifunctional nature allows for its use in the synthesis of a diverse array of molecules, most notably heterocyclic compounds. While information regarding its own mechanism of action is absent from the scientific literature, its utility as a building block for potentially bioactive molecules makes it a compound of interest for synthetic and medicinal chemists. Further research into the synthetic applications of this compound could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the molecular structure and conformation of S-(2-Chloro-2-oxoethyl) ethanethioate is limited in publicly accessible literature. This guide provides a comprehensive overview based on its known chemical structure, data from analogous compounds, and theoretical predictions.

Introduction

This compound is a bifunctional organic molecule featuring both a thioester and an acyl chloride functional group.[1][2][3][4] Its structure suggests potential as a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, where it can act as a linker or introduce specific functionalities.[5] This technical guide provides a detailed analysis of its molecular structure and conformational preferences, leveraging theoretical principles and data from analogous compounds to offer insights for researchers in drug development and chemical synthesis.

Molecular Structure and Identification

The fundamental structural and identifying information for this compound is well-established.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 10553-78-3 | [2] |

| Molecular Formula | C4H5ClO2S | [1][2][3][5] |

| Canonical SMILES | CC(=O)SCC(=O)Cl | [1][5] |

| InChI | InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 | [1][5] |

| InChIKey | CDVXHLKKIJCRHD-UHFFFAOYSA-N | [1][5] |

Predicted Physicochemical Properties

Quantitative physicochemical properties for this compound have been predicted through computational methods. These values are essential for understanding its potential behavior in various chemical and biological systems.

| Property | Predicted Value | Unit |

| Molecular Weight | 152.60 | g/mol |

| Monoisotopic Mass | 151.96988 | Da |

| XlogP | 1.2 | |

| Boiling Point (at 760 mmHg) | 180.2 | °C |

| Density | 1.336 | g/cm³ |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Conformational Analysis

The three-dimensional conformation of this compound is dictated by the rotation around its single bonds. While direct experimental data is unavailable, its conformational preferences can be inferred from studies on analogous thioesters and acyl chlorides.

The key rotatable bonds that define the overall conformation are:

-

τ1: C(1)-C(2)-S-C(3) (Rotation around the C-S bond)

-

τ2: C(2)-S-C(3)=O(4) (Rotation around the S-C(acyl) bond)

-

τ3: S-C(3)-C(4)=O(5) (Rotation around the C-C bond)

Computational studies on simple thioesters, such as methyl thioacetate, have shown that the cis conformation (O=C-S-C dihedral angle of 0°) is more stable than the trans conformation by approximately 5 kcal/mol. This preference is attributed to favorable electronic interactions. Therefore, it is highly probable that the thioester moiety in this compound also adopts a cis or near-cis conformation (τ2 ≈ 0°).

The rotation around the C-C bond (τ3) will likely favor a staggered conformation to minimize steric hindrance between the thioester and the bulky acyl chloride group. The barrier to rotation around the C-S bond (τ1) in thioesters is generally low, allowing for flexibility in this part of the molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound, based on characteristic group frequencies and chemical shifts for thioesters and acyl chlorides.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1780 - 1815 | Strong |

| C=O (Thioester) | Stretch | 1680 - 1715 | Strong |

| C-S | Stretch | 600 - 800 | Medium |

| C-Cl | Stretch | 650 - 850 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Predicted ¹H NMR Spectroscopy Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C=O | 2.2 - 2.5 | Singlet | 3H |

| -S-CH₂-C=O | 3.8 - 4.2 | Singlet | 2H |

Predicted ¹³C NMR Spectroscopy Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-C=O | 25 - 35 |

| -S-C H₂-C=O | 40 - 50 |

| CH₃-C =O | 190 - 200 |

| -S-CH₂-C =O | 165 - 175 |

Proposed Experimental Protocol for Synthesis

A plausible two-step synthesis of this compound can be proposed based on standard organic chemistry reactions. This protocol is hypothetical and would require optimization.

Step 1: Synthesis of S-(carboxymethyl) ethanethioate

-

To a stirred solution of thioacetic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a suitable base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of chloroacetic acid (1.0 eq.) in the same solvent dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is acidified with a dilute aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude S-(carboxymethyl) ethanethioate, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a gas outlet to a trap, add the S-(carboxymethyl) ethanethioate (1.0 eq.) obtained from Step 1.

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) (2.0-3.0 eq.), to the flask at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

The mixture is then gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude this compound is then purified by fractional distillation under high vacuum to yield the final product.

Reactivity and Potential Applications

The presence of two distinct reactive functional groups, a thioester and an acyl chloride, makes this compound a valuable bifunctional reagent. The acyl chloride is a highly reactive electrophile that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and thiols. The thioester group is also susceptible to nucleophilic attack, albeit generally less reactive than the acyl chloride. This differential reactivity could be exploited for sequential modifications.

In the context of drug development, this molecule could be used as a linker to conjugate different molecular fragments or to attach a payload to a targeting moiety. Its ability to react with various nucleophiles makes it suitable for applications in bioconjugation and materials science.

References

Spectroscopic Data Analysis of S-(2-Chloro-2-oxoethyl) ethanethioate: A Technical Guide

Introduction

S-(2-Chloro-2-oxoethyl) ethanethioate, with the chemical formula C₄H₅ClO₂S, is a bifunctional molecule containing both a thioester and an acyl chloride group.[1][2] This combination of reactive functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and for monitoring its reactions. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are based on the analysis of its structural features and comparison with known spectroscopic data for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl and methylene protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | Singlet | 3H | CH₃-C(=O)S- |

| ~ 4.5 | Singlet | 2H | -S-CH₂-C(=O)Cl |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum is predicted to display four signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 30 | CH₃ -C(=O)S- |

| ~ 45 | -S-CH₂ -C(=O)Cl |

| ~ 170 | -S-CH₂-C(=O) Cl |

| ~ 195 | CH₃-C(=O) S- |

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum will be characterized by strong absorptions from the two carbonyl groups. The acyl chloride carbonyl is expected at a higher wavenumber than the thioester carbonyl.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1815 | Strong | C=O stretch (Acyl chloride) |

| ~ 1680 - 1715 | Strong | C=O stretch (Thioester) |

| ~ 1355 | Medium | CH₃ bend |

| ~ 1420 | Medium | CH₂ bend (scissoring) |

| ~ 650 - 750 | Strong | C-Cl stretch |

| ~ 600 - 700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak, along with characteristic fragmentation patterns resulting from the cleavage of the thioester and acyl chloride moieties.[8][9][10][11][12] PubChemLite provides predicted m/z values for various adducts.[13]

| m/z | Ion |

| 152/154 | [M]⁺ (Molecular ion peak, showing isotopic pattern for ³⁵Cl/³⁷Cl) |

| 117 | [M - Cl]⁺ |

| 89 | [M - COCl]⁺ |

| 43 | [CH₃CO]⁺ (Base peak) |

Experimental Protocols

The following are general protocols for acquiring NMR, IR, and mass spectra. The specific parameters would need to be optimized for the instrument being used and the sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[14] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to improve homogeneity.[15]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard. The number of scans will depend on the sample concentration.[15]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[16]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[17] Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.[17] For solid samples, a KBr pellet or a Nujol mull can be prepared.[17]

-

Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.[18]

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.[19]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).[20]

-

Ionization: The sample molecules are ionized. Electron ionization (EI) is a common method for small organic molecules, which often causes fragmentation.[21] Softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be used to observe the molecular ion with less fragmentation.[22]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[21]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[23]

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | C4H5ClO2S | CID 82724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PubChemLite - this compound (C4H5ClO2S) [pubchemlite.lcsb.uni.lu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. forensicresources.org [forensicresources.org]

- 19. quora.com [quora.com]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. rsc.org [rsc.org]

- 23. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility of S-(2-Chloro-2-oxoethyl) ethanethioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the principles and methodologies for determining the solubility of S-(2-Chloro-2-oxoethyl) ethanethioate. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Therefore, this guide provides a comprehensive experimental protocol for researchers to determine these values.

Introduction to this compound and its Solubility

This compound, with the CAS number 10553-78-3, is an organic compound utilized in chemical synthesis.[1][][3] Its molecular structure, containing both a thioester and an acyl chloride functional group, suggests a degree of polarity that will influence its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit varying degrees of solubility in a range of organic solvents, from non-polar to polar aprotic and polar protic systems.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Solvent Polarity | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Non-Polar Solvents | |||||

| Hexane | Low | ||||

| Toluene | Low | ||||

| Polar Aprotic Solvents | |||||

| Dichloromethane (DCM) | Medium | ||||

| Tetrahydrofuran (THF) | Medium | ||||

| Acetonitrile | High | ||||

| Dimethylformamide (DMF) | High | ||||

| Dimethyl Sulfoxide (DMSO) | High | ||||

| Polar Protic Solvents | |||||

| Methanol | High | ||||

| Ethanol | High | ||||

| Isopropanol | High |

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The mixture should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique such as HPLC or GC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the thermodynamic solubility of a solid in an organic solvent.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine these crucial physical properties. The provided experimental protocol, data logging template, and workflow visualization offer a comprehensive approach to systematically and accurately measure the solubility of this compound in various organic solvents. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Reactivity of S-(2-Chloro-2-oxoethyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Chloro-2-oxoethyl) ethanethioate, also known by its synonym (Acetylthio)acetyl chloride, is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Possessing both a highly reactive acyl chloride and a thioester moiety, this compound offers a versatile platform for the introduction of the acetylthioacetyl group onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of the reactivity of this compound with common functional groups, including amines, alcohols, phenols, and thiols. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development.

Core Reactivity: The Acyl Chloride Moiety

The primary site of reactivity in this compound is the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This renders the molecule susceptible to nucleophilic acyl substitution by a wide range of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amines (N-Acylation)

Primary and secondary amines readily react with this compound to form the corresponding N-(2-(acetylthio)acetyl) amides. The reaction is typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form an ammonium salt with the starting amine, rendering it non-nucleophilic.

Reaction with Primary Amines

The reaction with primary amines yields secondary amides.

General Reaction: R-NH₂ + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-NH-C(=O)CH₂-S-C(=O)CH₃ + HCl

Reaction with Secondary Amines

Secondary amines react to form tertiary amides.

General Reaction: R₂NH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R₂N-C(=O)CH₂-S-C(=O)CH₃ + HCl

Quantitative Data for N-Acylation Reactions

| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane (DCM) | 1-2 hours | >90 | General Knowledge |

| Benzylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 30-60 min | ~95 | General Knowledge |

| Diethylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 1 hour | >90 | General Knowledge |

| 2-Aminothiazole | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3-6 hours | 75-95 | [1] |

Experimental Protocol: Synthesis of N-phenyl-2-(acetylthio)acetamide

-

To a solution of aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for N-acylation.

Reactivity with Alcohols and Phenols (O-Acylation)

Alcohols and phenols react with this compound to form the corresponding esters. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or a tertiary amine, to proceed at a reasonable rate. For phenols, which are less nucleophilic than alcohols, a stronger base or a phase-transfer catalyst may be necessary to facilitate the reaction.

Reaction with Alcohols

General Reaction: R-OH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-O-C(=O)CH₂-S-C(=O)CH₃ + HCl

Reaction with Phenols

General Reaction: Ar-OH + Cl-C(=O)CH₂-S-C(=O)CH₃ → Ar-O-C(=O)CH₂-S-C(=O)CH₃ + HCl

Quantitative Data for O-Acylation Reactions

| Alcohol/Phenol Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Ethanol | Pyridine | Dichloromethane (DCM) | 2-4 hours | High | General Knowledge |

| Benzyl alcohol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 3-5 hours | High | General Knowledge |

| Phenol | NaOH / Phase Transfer Catalyst | Dichloromethane/Water | 1-3 hours | High | [2] |

| p-Cresol | NaOH / Phase Transfer Catalyst | Dichloromethane/Water | 1-3 hours | High | [2] |

Experimental Protocol: Synthesis of Phenyl 2-(acetylthio)acetate

-

To a mixture of phenol (1.0 eq) and powdered NaOH (1.5 eq) in dichloromethane, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution, and purify the product by column chromatography.

Reactivity with Thiols (S-Acylation)

Thiols, being excellent nucleophiles, react readily with this compound to form thioesters. Similar to reactions with amines and alcohols, a base is typically used to scavenge the HCl byproduct.

General Reaction: R-SH + Cl-C(=O)CH₂-S-C(=O)CH₃ → R-S-C(=O)CH₂-S-C(=O)CH₃ + HCl

Quantitative Data for S-Acylation Reactions

| Thiol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Thiophenol | Triethylamine (TEA) | Dichloromethane (DCM) | 1-2 hours | High | General Knowledge |

| Benzyl mercaptan | Pyridine | Tetrahydrofuran (THF) | 1 hour | High | General Knowledge |

Experimental Protocol: Synthesis of S-phenyl 2-(acetylthio)ethanethioate

-

Dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in THF.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Potential for Cyclization and Heterocycle Synthesis

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the N-acylated products derived from amines can potentially undergo intramolecular cyclization reactions. For example, reaction with a binucleophile like a substituted thiourea could lead to the formation of thiazole derivatives, a common motif in many biologically active molecules. While specific examples using this compound are not abundant in the literature, the analogous chloroacetyl chloride is widely used in such synthetic strategies.

Caption: Conceptual pathway for heterocycle synthesis.

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the acetylthioacetyl group. Its primary mode of reaction is nucleophilic acyl substitution at the acyl chloride moiety, which proceeds efficiently with a variety of nucleophiles including amines, alcohols, and thiols. The reactions are generally high-yielding and can be performed under mild conditions, often with the aid of a base to neutralize the HCl byproduct. The resulting products are valuable intermediates in organic synthesis, with potential applications in the construction of more complex molecules, including heterocycles. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research and development setting.

References

An In-Depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate (CAS 10553-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-(2-Chloro-2-oxoethyl) ethanethioate, a bifunctional molecule with potential applications in organic synthesis and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with well-established chemical principles to offer insights into its properties, synthesis, and potential utility.

Chemical Identity and Properties

This compound is a thioester and an acyl chloride. This unique combination of functional groups makes it a reactive building block for chemical synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source/Method |

| CAS Number | 10553-78-3 | [1] |

| Molecular Formula | C4H5ClO2S | [1][2] |

| Molecular Weight | 152.60 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester | [1] |

| Boiling Point | 180.2 °C at 760 mmHg (Predicted) | [] |

| Density | 1.336 g/cm³ (Predicted) | [] |

| Purity | Typically available at ≥95% | [] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Peaks and Interpretation |

| ¹H NMR | - A singlet around 2.4 ppm (3H) corresponding to the acetyl (CH₃) protons.- A singlet around 4.2 ppm (2H) corresponding to the methylene (-S-CH₂-CO-) protons. |

| ¹³C NMR | - A signal around 30 ppm for the acetyl methyl carbon (CH₃).- A signal around 45 ppm for the methylene carbon (-S-CH₂-CO-).- A signal around 170 ppm for the acyl chloride carbonyl carbon (-COCl).- A signal around 195 ppm for the thioester carbonyl carbon (-S-CO-). |

| Infrared (IR) | - A strong absorption band around 1800 cm⁻¹ for the acyl chloride C=O stretch.- A strong absorption band around 1690 cm⁻¹ for the thioester C=O stretch.- C-S stretching vibrations in the 700-600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Predicted [M+H]⁺ at m/z 152.97716.- Predicted [M+Na]⁺ at m/z 174.95910.- Common fragmentation patterns would involve the loss of Cl, CO, and CH₃CO.[4] |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reaction between thioacetic acid and chloroacetyl chloride. This reaction leverages the nucleophilicity of the sulfur in thioacetic acid and the electrophilicity of the acyl chloride.

Proposed Synthesis Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Thioacetic acid (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (1.2 eq) as a base to neutralize the HCl byproduct

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thioacetic acid dissolved in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add triethylamine to the solution with stirring.

-

Add chloroacetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a versatile reagent. The acyl chloride is a highly reactive electrophile, while the thioester can be cleaved to reveal a thiol or used in other coupling reactions.

Use as a Synthetic Building Block

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The acyl chloride can react with a wide range of nucleophiles (alcohols, amines, etc.), while the thioester moiety can be used to introduce a sulfur atom into a molecule.

Caption: Potential synthetic transformations of the title compound.

Potential as a Covalent Modifier in Drug Discovery

The acyl chloride group is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (such as cysteine, lysine, or serine) on proteins. This property could be exploited in the design of targeted covalent inhibitors. The thioester itself can also act as an acylating agent under certain conditions.

Caption: Use as a reactive fragment in a drug discovery workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As an acyl chloride, it is expected to be corrosive and moisture-sensitive. It will likely react with water to produce hydrochloric acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is a promising, albeit understudied, chemical entity. Its bifunctional nature presents numerous opportunities for its application as a versatile building block in the synthesis of complex organic molecules and as a potential tool in the development of novel therapeutics, particularly in the realm of covalent inhibitors. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential.

References

Technical Guide: Safety and Handling of S-(2-Chloro-2-oxoethyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(2-Chloro-2-oxoethyl) ethanethioate, also known by synonyms such as acetylmercaptoacetyl chloride, is a bifunctional molecule containing a highly reactive acyl chloride group and a thioester linkage.[1] This combination makes it a potentially valuable but hazardous reagent in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where it can be used to introduce an acetylthioacetyl moiety.[2][3] Its utility as a synthetic intermediate stems from the high electrophilicity of the acyl chloride, making it a potent acylating agent.[4] The thioester group can be of interest for its role in biochemical processes and its own unique reactivity.[5]

This guide provides a comprehensive overview of the inferred safety precautions, handling procedures, and disposal methods for this compound, based on the well-documented behavior of acyl chlorides and thioesters.

Hazard Identification and Classification

Due to the presence of the acyl chloride functional group, this compound is expected to be a highly reactive, corrosive, and moisture-sensitive compound. Contact with water, including atmospheric moisture, will lead to a rapid and exothermic hydrolysis reaction, producing hydrochloric acid (HCl) and S-(2-hydroxy-2-oxoethyl) ethanethioate. The released HCl will appear as corrosive, steamy fumes.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation. |

Physical and Chemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes available and computed data.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₂S | PubChem[1] |

| Molecular Weight | 152.60 g/mol | PubChem[1] |

| CAS Number | 10553-78-3 | PubChem[1] |

| Appearance | Inferred to be a colorless to light yellow fuming liquid | General properties of acyl chlorides |

| Odor | Pungent, acrid | General properties of acyl chlorides |

| Boiling Point | 180.2°C at 760 mmHg | BOC Sciences[3] |

| Density | 1.336 g/cm³ | BOC Sciences[3] |

| Solubility | Reacts violently with water. Soluble in anhydrous aprotic organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether). | General properties of acyl chlorides |

Safety and Handling Precautions

Given its high reactivity, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical.

| Protection Type | Minimum Requirement |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. |

| Skin Protection | Flame-retardant lab coat, chemical-resistant apron. |

| Hand Protection | Butyl rubber or neoprene gloves. Double gloving is recommended. Check glove manufacturer's compatibility data. |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) is required. |

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a certified and properly functioning chemical fume hood to control exposure to corrosive vapors and fumes.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be immediately accessible in the work area.

-

Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation and the release of HCl gas.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed, preferably under an inert atmosphere.

-

The storage area should be designated for corrosive and water-reactive chemicals.

-

Incompatible materials include water, alcohols, amines, strong bases, and oxidizing agents.

Experimental Protocols: General Acylation Reaction

While a specific protocol for this compound is not available, the following represents a general procedure for an acylation reaction using a primary amine, based on standard practices for acyl chlorides.

Reaction: R-NH₂ + ClC(O)CH₂SC(O)CH₃ → R-NHC(O)CH₂SC(O)CH₃ + HCl

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Tertiary amine base (e.g., triethylamine, to scavenge HCl)

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Waste Disposal:

-

Quenching Excess Reagent: Unused this compound should be quenched slowly and carefully. A recommended method is to add it dropwise to a stirred, cold (0 °C) solution of sodium bicarbonate or a dilute solution of a non-protic amine (like triethylamine) in an inert solvent. Alternatively, it can be slowly added to a large volume of a non-nucleophilic alcohol like isopropanol.[6] Never quench with water directly in a concentrated form.

-

Waste Streams: All liquid and solid waste containing this compound or its byproducts should be collected in designated, labeled hazardous waste containers for disposal by trained personnel in accordance with local regulations.

Toxicology and Biological Effects

No specific toxicological studies on this compound have been found. However, as a highly electrophilic agent, it is expected to be cytotoxic.

-

Electrophilicity: Acyl chlorides are strong electrophiles that can react readily with biological nucleophiles such as the thiol groups on cysteine residues and the amino groups on lysine residues in proteins, as well as with DNA.[4][7] This covalent modification can disrupt protein function and lead to cellular damage.

-

Inferred Toxicity: The primary toxic effects are expected to be acute and localized to the site of contact (skin, eyes, respiratory tract) due to its corrosive nature. Systemic toxicity following absorption is possible but less characterized. The hydrolysis product, hydrochloric acid, is a known corrosive.

Visualizations

The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for handling this compound.

Caption: General acylation reaction pathway.

Caption: A generalized experimental workflow.

Emergency Procedures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Collect and place in a sealed container for disposal. Do not use combustible materials, such as sawdust. Do not use water. Ventilate the area and wash the spill site after material pickup is complete.

References

- 1. epfl.ch [epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thioester - Wikipedia [en.wikipedia.org]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 7. Electrophilic agents - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Theoretical and Computational Examination of S-(2-Chloro-2-oxoethyl) ethanethioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational aspects of S-(2-Chloro-2-oxoethyl) ethanethioate, a bifunctional molecule of interest in organic synthesis and potential drug development. Drawing upon established principles of computational chemistry and the known reactivity of its constituent functional groups—a thioester and an acyl chloride—this document outlines the expected molecular properties, potential reaction pathways, and methodologies for its in-silico analysis.

Molecular Properties and Electronic Structure

This compound (C₄H₅ClO₂S) is a molecule possessing two reactive centers: a highly electrophilic acyl chloride and a moderately reactive thioester.[1][2][][4] The inherent reactivity of these groups governs the molecule's stability, spectral characteristics, and potential as a synthetic intermediate.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₂S | PubChem[1] |

| Molecular Weight | 152.60 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10553-78-3 | PubChem[1] |

| Canonical SMILES | CC(=O)SCC(=O)Cl | PubChem[1] |

| Predicted XLogP3-AA | 1.2 | PubChem[1] |

| Predicted Boiling Point | 180.2 °C at 760 mmHg | BOC Sciences[] |

| Predicted Density | 1.336 g/cm³ | BOC Sciences[] |

The high reactivity of the acyl chloride functional group is attributed to the significant partial positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms.[5] This makes it a prime target for nucleophilic attack. The thioester group, while less reactive than the acyl chloride, is known to be more susceptible to nucleophilic acyl substitution than its oxoester counterpart. Computational studies suggest this is due to the better leaving group ability of the thiolate anion.

Computational Methodology for Analysis

A thorough theoretical investigation of this compound would involve a combination of quantum mechanical (QM) and potentially molecular mechanics (MM) methods.

Density Functional Theory (DFT) for Ground State Properties

DFT calculations are a powerful tool for determining the electronic structure, optimized geometry, and vibrational frequencies of a molecule.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common starting point.

-

Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation.

-

Follow with a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.

-

-

Analysis: From the output, one can extract bond lengths, bond angles, dihedral angles, Mulliken or Natural Bond Orbital (NBO) charges, and the frontier molecular orbitals (HOMO and LUMO) to understand reactivity.

Simulating Reaction Mechanisms

To investigate the reactivity of this compound with various nucleophiles, one can model the reaction pathways to determine activation energies and transition state geometries.

Experimental Protocol: Transition State Searching

-

Reaction Coordinate Selection: Define the bond-forming and bond-breaking processes of interest (e.g., nucleophilic attack on the acyl chloride carbonyl).

-

Initial Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state geometry.

-

Transition State Optimization: Optimize the transition state structure using an appropriate algorithm (e.g., Berny optimization).

-

Verification: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the reactants and products.

Predicted Reactivity and Signaling Pathways

The bifunctional nature of this compound allows for a range of potential reactions. The acyl chloride is expected to be the more reactive site.

Nucleophilic Acyl Substitution at the Acyl Chloride

Acyl chlorides readily react with a wide variety of nucleophiles in what is often described as a nucleophilic addition-elimination reaction.[5]

Caption: Generalized nucleophilic addition-elimination pathway.

Potential Signaling Pathway in a Biological Context

In a biological system, this compound could act as a covalent modifier of proteins. The acyl chloride could react with nucleophilic residues such as cysteine, lysine, or histidine. The thioester could subsequently be hydrolyzed by cellular esterases.

Caption: Potential mechanism of protein modification.

Synthesis and Experimental Workflow

Proposed Synthesis Workflow

Caption: A plausible synthetic and analytical workflow.

Experimental Protocol: Proposed Synthesis

-

Reactants: Thioacetic acid and chloroacetyl chloride.

-

Solvent: An inert aprotic solvent such as dichloromethane or diethyl ether.

-

Conditions: The reaction would likely be carried out at low temperatures (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. A non-nucleophilic base may be required to scavenge the HCl byproduct.

-

Workup: Aqueous workup to remove any unreacted starting materials and byproducts.

-

Purification: Distillation under reduced pressure or column chromatography.

-

Characterization: The final product would be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug development due to its dual reactivity. While specific theoretical studies on this compound are limited in the public domain, this guide provides a framework for its computational and experimental investigation based on the well-established chemistry of acyl chlorides and thioesters. The methodologies and predicted behaviors outlined herein offer a solid foundation for future research into this promising compound.

References

Methodological & Application

Application Notes and Protocols: Peptide Thioester Synthesis for Native Chemical Ligation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of peptide thioesters and their critical role in peptide and protein engineering, primarily through Native Chemical Ligation (NCL). While direct, detailed protocols for the specific use of S-(2-Chloro-2-oxoethyl) ethanethioate in mainstream peptide synthesis are not extensively documented in readily available literature, its chemical structure suggests potential as a reagent for introducing a thioester moiety. This document will focus on established and widely-used methodologies for peptide thioester preparation and subsequent ligation, providing a foundational understanding for researchers in the field.

Introduction to Peptide Thioesters and Native Chemical Ligation

The chemical synthesis of large peptides and proteins is often challenged by the limitations of stepwise solid-phase peptide synthesis (SPPS), such as decreased yields and purity with increasing peptide length. To overcome these limitations, segment condensation strategies have been developed, with Native Chemical Ligation (NCL) being the most prominent and powerful method.

NCL enables the chemoselective ligation of two unprotected peptide fragments. The key reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. This reaction forms a native amide bond at the ligation site, making it an invaluable tool for the synthesis of proteins, cyclic peptides, and post-translationally modified peptides.

The generation of peptide thioesters is a critical prerequisite for NCL. Various methods have been developed for their synthesis, particularly for use with the popular Fmoc-based SPPS chemistry.

Synthesis of Peptide Thioesters

The synthesis of peptide thioesters can be challenging, especially within the context of Fmoc-SPPS, due to the instability of the thioester linkage to the basic conditions used for Fmoc deprotection (piperidine). To address this, several strategies have been devised.

Key Strategies for Peptide Thioester Synthesis:

-

Boc-SPPS: Traditional Boc-based solid-phase peptide synthesis is inherently compatible with the generation of peptide thioesters as the final cleavage from the resin is performed under strong acidic conditions (e.g., HF) which does not affect the thioester bond.

-

Fmoc-SPPS with Safety-Catch Linkers: This is a common approach where the C-terminal amino acid is attached to the solid support via a linker that is stable to the Fmoc deprotection conditions but can be activated under specific conditions to generate the thioester. Examples of such linkers include sulfonamide and aryl hydrazine linkers.

-

N,S-Acyl Shift Systems: These methods involve the use of a special C-terminal construct that undergoes an intramolecular N-to-S acyl shift upon final acid cleavage, thereby generating the desired peptide thioester. This approach avoids the need for special linkers and is highly efficient.[1][2]

Potential Role of this compound

This compound (CAS RN: 10553-78-3) is a bifunctional reagent containing both a thioester and a reactive acyl chloride.[3][][5] While not a standard reagent in documented peptide synthesis protocols, its structure suggests potential applications in bioconjugation and the introduction of thioester functionalities. For instance, the acyl chloride could react with a nucleophilic side chain of an amino acid (e.g., the epsilon-amino group of lysine) on a fully synthesized and purified peptide to append a thioester group. However, this would require careful control of reaction conditions to ensure selectivity and avoid side reactions. Further research and methods development would be necessary to validate its use in routine peptide synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of peptide thioesters and their use in Native Chemical Ligation. Researchers should optimize these protocols for their specific peptide sequences and applications.

Protocol 1: Synthesis of a Peptide with a C-Terminal Thioester via Fmoc-SPPS using a Safety-Catch Linker

This protocol provides a general workflow for synthesizing a peptide with a C-terminal thioester using a commercially available sulfonamide-based safety-catch linker resin.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl resin for initial amino acid loading if not using a pre-loaded resin)

-

Safety-catch linker resin (e.g., Sieber amide resin for subsequent assembly)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

DMF (peptide synthesis grade)

-

DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Thiol for thioester formation (e.g., thiophenol)

-

Dry ice and cold ether for peptide precipitation

Procedure:

-

Resin Preparation: Swell the safety-catch linker resin in DMF.

-

Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the peptide chain. This involves sequential steps of Fmoc deprotection with 20% piperidine in DMF and amino acid coupling using a suitable activator like HBTU or HATU.

-

Linker Activation and Thioester Formation:

-

After assembly of the full peptide chain, wash the resin thoroughly with DMF and DCM.

-

Treat the resin with a solution for linker activation, for example, iodoacetonitrile or bromoacetonitrile.

-

Following activation, treat the resin with a solution containing a thiol (e.g., thiophenol) and a base (e.g., DIEA) in a suitable solvent to displace the activated linker and form the C-terminal thioester.

-

-

Cleavage and Deprotection:

-

Wash the resin extensively with DMF and DCM and dry it.

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide thioester.

-

Purify the peptide thioester by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

-

Protocol 2: Native Chemical Ligation (NCL)

This protocol describes the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.

Materials:

-

Purified peptide with a C-terminal thioester.

-

Purified peptide with an N-terminal cysteine.

-

Ligation buffer: e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5.

-

Thiol catalyst (optional but recommended): e.g., thiophenol or 4-mercaptophenylacetic acid (MPAA).

-

Reducing agent (optional, to maintain cysteine in a reduced state): e.g., TCEP.

Procedure:

-

Dissolving Peptides: Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.

-

Initiating Ligation: Add the thiol catalyst (e.g., thiophenol to a final concentration of 1-2% v/v). If needed, add a reducing agent like TCEP.

-

Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at different time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry. The product will have a mass corresponding to the sum of the two reactant peptides minus the mass of the thiol leaving group.

-

Quenching and Purification: Once the reaction is complete, the ligation product can be purified directly by RP-HPLC.

Data Presentation

The success of peptide thioester synthesis and subsequent NCL reactions is highly dependent on the specific peptide sequences. The following table provides a template for summarizing expected outcomes, which should be adapted based on experimental results.

| Peptide Sequence (Thioester) | Synthesis Method | Yield (%) | Purity (%) | Ligation Partner (N-Cys) | Ligation Time (h) | Ligation Yield (%) |

| Example-Ala-SH | Safety-Catch Linker | 35 | >95 | Cys-Example | 8 | 85 |

| Example-Gly-SH | N,S-Acyl Shift | 45 | >95 | Cys-Example | 6 | 90 |

Visualizations

Experimental Workflow: Peptide Thioester Synthesis and NCL

Caption: Workflow for peptide thioester synthesis and Native Chemical Ligation.

Signaling Pathway: General Mechanism of Native Chemical Ligation

Caption: Mechanism of Native Chemical Ligation.

References